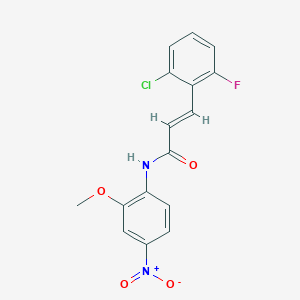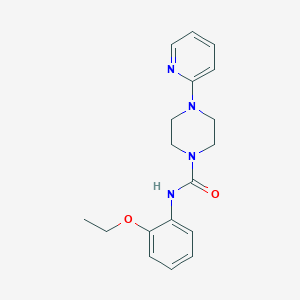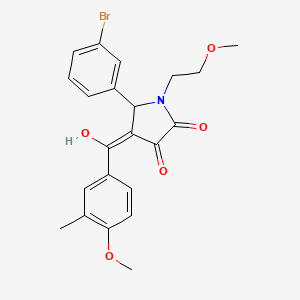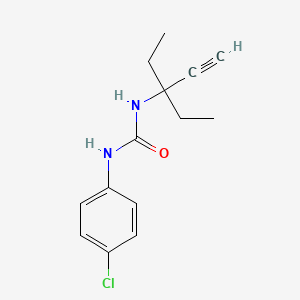![molecular formula C18H25NO2 B5324135 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5324135.png)
8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane, also known as OPB-9195, is a chemical compound that has been the subject of many scientific studies due to its potential therapeutic applications. OPB-9195 is a spirocyclic compound that belongs to the class of azaspiro compounds, which have been shown to have various biological activities.
Mecanismo De Acción
The mechanism of action of 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs) and topoisomerases. HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition by this compound may contribute to its anti-cancer activity. Topoisomerases are enzymes that are involved in the replication and transcription of DNA, and their inhibition by this compound may also contribute to its anti-cancer activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells by activating the apoptotic pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition, this compound has been shown to have anti-inflammatory activity, which may contribute to its therapeutic potential in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane in lab experiments is its potent anti-cancer activity against various types of cancer cells. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane. One area of research is the development of new cancer therapies based on this compound. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, and further research is needed to determine its potential as a cancer treatment in humans. Another area of research is the elucidation of the mechanism of action of this compound. While studies have suggested that this compound works by inhibiting the activity of certain enzymes, further research is needed to fully understand its mechanism of action. Finally, future research could focus on improving the solubility of this compound in water, which would make it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane has been described in several studies. One of the most common methods involves the reaction of 4-propylbenzoyl chloride with 1-oxa-8-azaspiro[4.5]decane in the presence of a base, such as potassium carbonate, in an organic solvent, such as dichloromethane. The reaction yields this compound as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
8-(4-propylbenzoyl)-1-oxa-8-azaspiro[4.5]decane has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. This compound has been shown to induce cell death in cancer cells by activating the apoptotic pathway.
Propiedades
IUPAC Name |
1-oxa-8-azaspiro[4.5]decan-8-yl-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-2-4-15-5-7-16(8-6-15)17(20)19-12-10-18(11-13-19)9-3-14-21-18/h5-8H,2-4,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEOUBIKTMJILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-[1-(4-biphenylyl)ethyl]-N,N-dimethylsulfamide](/img/structure/B5324087.png)
![3,7-dimethyl-11-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5324096.png)

![1-[(2-methoxyphenyl)acetyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5324117.png)

![3-cyclopentyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5324127.png)

![N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-iodobenzamide](/img/structure/B5324139.png)